molecular formula C20H27ClN6O2S B4499606 4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE

4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE

Cat. No.: B4499606
M. Wt: 451.0 g/mol
InChI Key: SYWWCVIGHIGTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzenesulfonyl group and two piperazine moieties attached to a pyrimidine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various industrial and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Piperazine Moieties: The piperazine groups are introduced through nucleophilic substitution reactions, where piperazine derivatives react with the pyrimidine core.

    Attachment of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group is introduced via sulfonylation reactions, typically using chlorobenzenesulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]BENZONITRILE: Shares the chlorobenzenesulfonyl and piperazine moieties but differs in the core structure.

    1-(4-CHLOROBENZENESULFONYL)-4-[(4-METHYLPIPERAZIN-1-YL)METHYL]PIPERIDIN-4-OL: Contains similar functional groups but with a different core and additional hydroxyl group.

    4-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZOIC ACID DIHYDROCHLORIDE: Similar piperazine moiety but with a benzoic acid core.

Uniqueness

4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN6O2S/c1-16-22-19(25-9-7-24(2)8-10-25)15-20(23-16)26-11-13-27(14-12-26)30(28,29)18-5-3-17(21)4-6-18/h3-6,15H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWWCVIGHIGTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE
Reactant of Route 3
Reactant of Route 3
4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE
Reactant of Route 4
Reactant of Route 4
4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE
Reactant of Route 5
Reactant of Route 5
4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE
Reactant of Route 6
Reactant of Route 6
4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.